molecular formula C14H25NO4 B8074584 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

Cat. No.: B8074584
M. Wt: 271.35 g/mol
InChI Key: PLAQGKKUVFMRFR-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amine functionality during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid typically involves the following steps:

    Protection of the amine group: The starting material, 1-methylcyclohexylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Formation of the acetic acid derivative: The Boc-protected amine is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Reaction with nucleophiles to form substituted derivatives.

    Oxidation and Reduction: Potential oxidation of the cyclohexyl ring or reduction of any functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield the free amine, while substitution reactions would yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid would depend on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino)-2-(cyclohexyl)acetic acid: Similar structure but without the methyl group on the cyclohexyl ring.

    2-(Tert-butoxycarbonylamino)-2-(phenyl)acetic acid: Similar structure but with a phenyl group instead of a cyclohexyl ring.

    2-(Tert-butoxycarbonylamino)-2-(ethyl)acetic acid: Similar structure but with an ethyl group instead of a cyclohexyl ring.

Uniqueness

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is unique due to the presence of the 1-methylcyclohexyl group, which may impart specific steric and electronic properties that influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-(1-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAQGKKUVFMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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